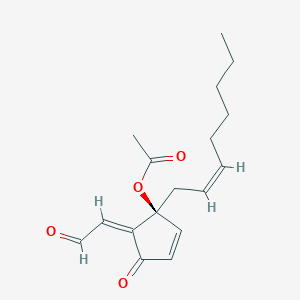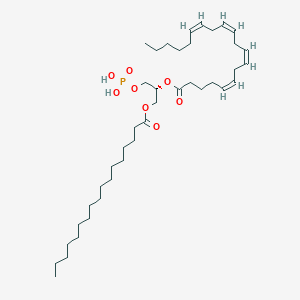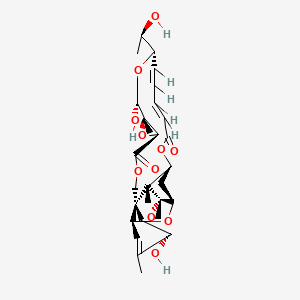
3'-beta-Azido-2',3'-dideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-beta-Azido-2’,3’-dideoxyuridine is a purine nucleoside analog with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is also known for its potential as an HIV inhibitor, making it a valuable tool in antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-beta-Azido-2’,3’-dideoxyuridine typically involves the modification of uridineCommon reagents used in this synthesis include azidotrimethylsilane and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3’-beta-Azido-2’,3’-dideoxyuridine are not widely documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3’-beta-Azido-2’,3’-dideoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: The azido group can react with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Azidotrimethylsilane: Used for introducing the azido group.
Copper Catalysts: Used in cycloaddition reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions include various azido-derivatives and cycloaddition products, which can be further utilized in chemical and biological research .
Applications De Recherche Scientifique
3’-beta-Azido-2’,3’-dideoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a nucleoside analog, interfering with DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an antiviral agent, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mécanisme D'action
The mechanism of action of 3’-beta-Azido-2’,3’-dideoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis by terminating the elongation of the DNA chain. This leads to the induction of apoptosis in cancer cells. In the context of HIV inhibition, it interferes with the replication of the virus by incorporating into the viral DNA and preventing its proper synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine (Zidovudine, AZT): Another nucleoside analog used as an antiviral agent against HIV.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog used in the treatment of HIV.
Uniqueness
3’-beta-Azido-2’,3’-dideoxyuridine is unique due to its dual functionality as both an antitumor agent and an antiviral compound. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable tool in cancer research, while its potential to inhibit HIV replication highlights its importance in antiviral research .
Propriétés
Formule moléculaire |
C9H11N5O4 |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5?,6-,8-/m1/s1 |
Clé InChI |
ZSNNBSPEFVIUDS-KYVYOHOSSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](C1N=[N+]=[N-])CO)N2C=CC(=O)NC2=O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] |
Synonymes |
3'-azido-2',3'-dideoxyuridine AZddU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)


![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)

![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)




![2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy-](/img/structure/B1237230.png)
